5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle, and a 3,5-dinitrophenyl group . Dinitrophenyl compounds are known for their high reactivity due to the presence of nitro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nitration reactions . For example, dinitrophenyl compounds can be produced by the nitration of phenol with nitric acid .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring and the dinitrophenyl group would contribute significantly to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiadiazole ring and the dinitrophenyl group. Dinitrophenyl compounds are typically yellow and have a high reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine has been a subject of study for its synthesis and chemical properties. Research has focused on the synthesis of various derivatives of 1,3,4-thiadiazole compounds and analyzing their structural and chemical characteristics. For example, studies have demonstrated the synthesis of formazans from Mannich base derivatives of 1,3,4-thiadiazole, providing insights into the chemical behavior and potential applications of these compounds in various fields (Sah, Bidawat, Seth, & Gharu, 2014).
Antimicrobial and Antiviral Activity
- The antimicrobial and antiviral potential of 1,3,4-thiadiazole derivatives has been a significant area of research. Investigations into the biological activity of these compounds reveal moderate antimicrobial properties against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, studies on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides have shown certain anti-tobacco mosaic virus activity, indicating their possible use in antiviral applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Insecticidal Activity
- The insecticidal properties of 1,3,4-thiadiazole derivatives have been explored, with some studies demonstrating significant activity against agricultural pests like the cotton leaf worm. This suggests the potential of these compounds in developing new, effective insecticides (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
Potential in Nanotechnology and Material Science
- The 1,3,4-thiadiazole derivatives, including this compound, have shown promise in the field of nanotechnology and material science. Studies have examined their electronic properties and potential applications as nonlinear optical (NLO) materials, which could be valuable in the development of new materials for electronic and photonic devices (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Antitumor and Anticancer Activity
- Recent research has also delved into the antitumor and anticancer activity of this compound derivatives. Studies have found that certain derivatives exhibit significant activity against various human cancer cell lines, suggesting their potential as novel chemotherapeutic agents (El-Naggar, Sallam, Shaban, Abdel-Wahab, Amr, Azab, Nossier, & Al-Omar, 2019).
Safety and Hazards
Properties
IUPAC Name |
5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4S/c9-8-11-10-7(18-8)4-1-5(12(14)15)3-6(2-4)13(16)17/h1-3H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAQFXAIJXZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.